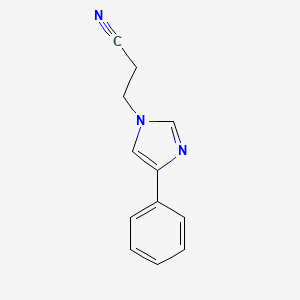

1H-Imidazole-1-propanenitrile, 4-phenyl-

Description

1H-Imidazole-1-propanenitrile, 4-phenyl- is a nitrile-functionalized imidazole derivative characterized by a phenyl substituent at the 4-position of the imidazole ring and a propanenitrile group at the 1-position. Imidazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and ability to participate in hydrogen bonding.

Properties

IUPAC Name |

3-(4-phenylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-4-8-15-9-12(14-10-15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQHPWVUVLZSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445008 | |

| Record name | 1H-Imidazole-1-propanenitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59626-32-3 | |

| Record name | 1H-Imidazole-1-propanenitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Imidazole-1-propanenitrile, 4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amines followed by elimination and aromatization. For instance, the intramolecular cyclization of an amine can lead to the formation of the imidazole ring, followed by elimination of a leaving group and subsequent aromatization to yield the desired product .

In industrial settings, the production of this compound may involve the use of N-heterocyclic carbenes as catalysts. These catalysts facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .

Chemical Reactions Analysis

1H-Imidazole-1-propanenitrile, 4-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenyl group and the nitrile group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common reagents used in these reactions include oxidants like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 1H-Imidazole-1-propanenitrile, 4-phenyl- is utilized as:

- Building Block : It serves as a precursor for synthesizing more complex organic compounds.

- Ligand in Coordination Chemistry : The compound can form coordination complexes with transition metals, enhancing its applicability in catalysis.

Biology

The biological applications of this compound are noteworthy:

- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have shown that derivatives of imidazole compounds exhibit significant antitumor activity. For instance, novel derivatives based on similar structures have been reported to induce apoptosis in cancer cells by modulating protein expressions related to cell survival .

Medicine

In medicinal chemistry, 1H-Imidazole-1-propanenitrile, 4-phenyl- is being explored for:

- Therapeutic Potential : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases, particularly cancers. The compound's mechanism of action involves interactions with specific molecular targets that can inhibit tumor growth .

Case Studies

Several studies have documented the applications and efficacy of imidazole derivatives similar to 1H-Imidazole-1-propanenitrile, 4-phenyl-. For instance:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanenitrile, 4-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the division of T lymphocytes by inducing apoptosis and differentiation of regulatory T-cells. This action is mediated through the accumulation of tryptophan catabolites, which suppress anti-tumor immunity .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 4-phenyl group in the target compound contrasts with 2,4-diphenyl or 4,5-diphenyl derivatives, which exhibit stronger π-π stacking interactions for materials applications .

- Functional Groups : The nitrile group distinguishes it from nitroimidazoles (e.g., 5-nitro-1H-imidazole), which are prioritized for bioactivity .

- Regulatory Status : Unlike the EPA-regulated 2-ethyl-archyl analog , the 4-phenyl derivative lacks significant new use restrictions in current literature.

Q & A

Q. What synthetic routes are recommended for preparing 1H-Imidazole-1-propanenitrile, 4-phenyl-?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to assemble the imidazole core and attach the phenyl and propanenitrile groups. For example, imidazole derivatives are often synthesized via cyclocondensation of α-haloketones with amidines or through palladium-catalyzed coupling reactions for functionalization . Researchers should validate reaction intermediates using HPLC or FTIR to ensure purity at each stage .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- Mass spectrometry (MS) for molecular weight confirmation (e.g., NIST databases provide reference spectra for imidazole derivatives) .

- IR spectroscopy to identify functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and aromatic C-H bonds .

- NMR (¹H/¹³C) to resolve substituent positions on the imidazole ring, with coupling constants revealing stereoelectronic effects . Cross-referencing spectral data with crystallographic results (e.g., X-ray diffraction) ensures structural accuracy .

Q. What preliminary assays assess the compound’s bioactivity?

Initial screening should focus on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate inhibition zones .

- Enzyme inhibition : Fluorometric assays targeting cytochrome P450 or kinase activity, given imidazoles’ role in drug discovery .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between computed and observed spectra (e.g., MS fragmentation patterns or NMR shifts) may arise from tautomerism or crystal packing effects. Use X-ray crystallography to confirm bond lengths and angles, as demonstrated for 4-(1H-imidazol-1-yl)benzaldehyde, where hydrogen bonding (C–H···N/O) influenced spectral deviations . Pairing DFT calculations (e.g., Gaussian software) with experimental data resolves electronic structure ambiguities .

Q. What experimental design strategies optimize synthetic yield and purity?

Apply Design of Experiments (DoE) to minimize trial runs. For example:

- Response Surface Methodology (RSM) to optimize reaction temperature, solvent polarity, and catalyst loading .

- Fractional factorial designs to identify critical parameters (e.g., pH for cyclization steps) . Statistical validation (ANOVA) ensures reproducibility, as shown in imidazole-based reaction optimizations .

Q. How does computational modeling predict the compound’s reactivity and binding interactions?

- Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to targets like kinases or GPCRs, leveraging imidazole’s hydrogen-bonding capacity .

- MD simulations assess stability in biological membranes, critical for drug delivery applications .

- QSAR models correlate substituent effects (e.g., nitrile group electron-withdrawing properties) with bioactivity .

Q. What advanced techniques confirm supramolecular interactions in solid-state studies?

- Single-crystal X-ray diffraction reveals intermolecular forces (e.g., π-π stacking, C–H···N bonds) influencing crystal packing, as observed in 1-(4-methoxyphenyl)-1H-imidazole .

- Thermogravimetric analysis (TGA) and DSC quantify thermal stability, linked to hydrogen-bonding networks .

- Solid-state NMR probes dynamic behavior (e.g., ring puckering) undetectable in solution .

Methodological Notes

- Data Validation : Cross-check spectral data with NIST Standard Reference Databases and crystallographic repositories (e.g., Cambridge Structural Database) .

- Theoretical Frameworks : Integrate reaction mechanism studies (e.g., Hammett plots for substituent effects) with experimental kinetics .

- Ethical Compliance : Follow safety protocols for nitrile-containing compounds (e.g., proper ventilation, cyanide antidote availability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.